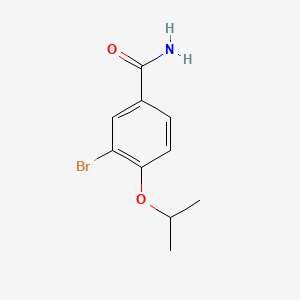
3-Bromo-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-isopropoxybenzamide are not detailed, similar compounds have been studied. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .Scientific Research Applications
Herbicide Metabolism and Environmental Bioremediation :
- A study highlighted the metabolism of the herbicide bromoxynil, closely related to 3-Bromo-4-isopropoxybenzamide, by Klebsiella pneumoniae. This bacterium can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, demonstrating potential for bioremediation of herbicide-contaminated environments (McBride et al., 1986).
Antidiabetic Drug Development :
- Research on a compound structurally related to 3-Bromo-4-isopropoxybenzamide, SN158, revealed its potential as an antidiabetic agent. This compound showed promising results in activating PPARα/γ, which could be beneficial in treating type 2 diabetes (Jung et al., 2017).
Biosensor Development :
- A study discussed the use of a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide electrode, similar to 3-Bromo-4-isopropoxybenzamide, for detecting glutathione and piroxicam. This demonstrates the application in developing sensitive biosensors for medical and environmental monitoring (Karimi-Maleh et al., 2014).
Synthetic Chemistry and Drug Development :
- The synthesis of 3-substituted isocoumarins from o-bromobenzamide derivatives, which are structurally related to 3-Bromo-4-isopropoxybenzamide, has been explored. This research contributes to the field of synthetic organic chemistry and can aid in drug development (Cai et al., 2012).
properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZEDHFTDEGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)
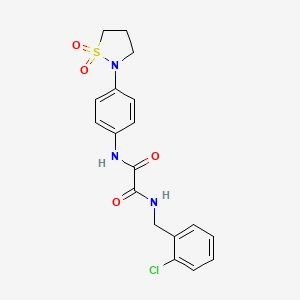


![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)
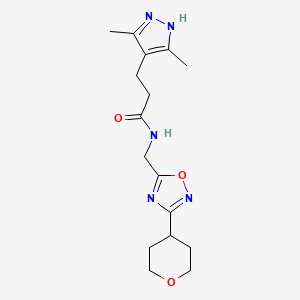
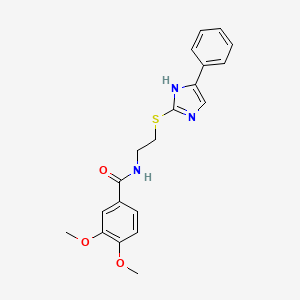
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)
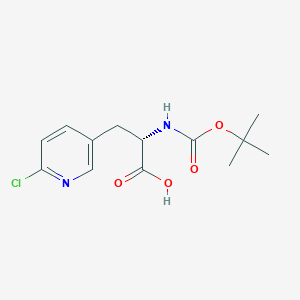
![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)
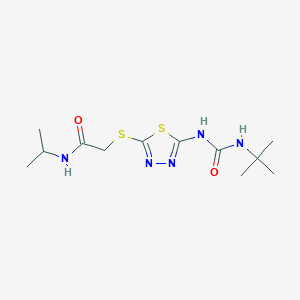
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)